molecular formula C17H14F2N4O B2927546 N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251631-64-7

N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2927546
CAS No.: 1251631-64-7
M. Wt: 328.323
InChI Key: FOEOELHTVYJIAK-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide: is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a difluorobenzyl group, a pyrazolyl group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Pyrazolyl Group: The 3-methyl-1H-pyrazole can be introduced via a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with the nicotinamide core.

    Attachment of the Difluorobenzyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various nucleophiles into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group and pyrazolyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide: Lacks the methyl group on the pyrazole ring.

    N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridine: Similar structure but with a pyridine core instead of nicotinamide.

    N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)benzamide: Contains a benzamide core instead of nicotinamide.

Uniqueness

N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the difluorobenzyl and pyrazolyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-11-6-7-23(22-11)16-5-3-13(10-20-16)17(24)21-9-12-2-4-14(18)8-15(12)19/h2-8,10H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEOELHTVYJIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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